Product packaging for Indeno[2,1-a]indene-5,10-dione(Cat. No.:CAS No. 16408-95-0)

Indeno[2,1-a]indene-5,10-dione

Cat. No.: B190121
CAS No.: 16408-95-0
M. Wt: 232.23 g/mol
InChI Key: XHXZQUDEFAEGAZ-UHFFFAOYSA-N
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Description

Context within Indenofluorene Chemistry

Indeno[2,1-a]indene-5,10-dione belongs to the larger family of indenofluorenes (IFs). Indenofluorenes are hydrocarbons characterized by a specific arrangement of five fused rings (6-5-6-5-6), which can be conceptualized as the fusion of an indene (B144670) and a fluorene (B118485) moiety. wikipedia.org There are five distinct structural isomers, or regioisomers, of the parent indenofluorene, which differ in the way the rings are connected: [1,2-a], [1,2-b], [2,1-a], [2,1-b], and [2,1-c]. wikipedia.org Each isomer possesses a unique π-conjugated system, leading to different electronic properties and stability. wikipedia.orgacs.org

This compound is a specific derivative of the indeno[2,1-a]fluorene isomer. The parent hydrocarbon scaffold has been functionalized with two carbonyl groups at the 5 and 10 positions, creating a dione (B5365651). This structural modification is crucial as it transforms the hydrocarbon into an electron-accepting moiety. The synthesis of the indeno[2,1-a]fluorene scaffold was first reported in 1939. wikipedia.org The dione derivative serves as a versatile synthetic intermediate, allowing for further chemical modifications to fine-tune its properties for specific applications. mdpi.com For instance, the ketone groups can undergo reactions like Knoevenagel condensation to attach strong electron-accepting groups, further enhancing its electron-deficient nature. mdpi.com

Table 1: Regioisomers of Indenofluorene

Isomer Name Ring Connectivity Pattern
Indeno[1,2-a]fluorene Fusion at the 'a' and 'b' faces of fluorene
Indeno[1,2-b]fluorene Fusion at the 'b' and 'c' faces of fluorene
Indeno[2,1-a]fluorene Fusion at the 'a' and 'h' faces of fluorene
Indeno[2,1-b]fluorene Fusion at the 'b' and 'g' faces of fluorene
Indeno[2,1-c]fluorene Fusion at the 'c' and 'd' faces of fluorene

Significance in Organic Materials Research

The significance of this compound in organic materials research stems primarily from its electron-accepting properties and its rigid, fused-ring structure. These characteristics make it and its derivatives promising candidates for use in organic electronic devices. wikipedia.orgmdpi.com The broader family of indenofluorenes has been explored for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net

The dione functionality is key to its role as an electron acceptor, a critical component in many organic electronic devices. Materials based on the related indane-1,3-dione scaffold are widely used for this purpose. mdpi.comencyclopedia.pub By acting as an acceptor, this compound can be paired with electron-donating materials to create charge-transfer complexes or active layers in solar cells. researchgate.net For example, derivatives of the reduced form, 5,10-dihydroindeno[2,1-a]indene (B3029415), have been successfully synthesized and used as hole-transporting materials (HTMs) in organic solar cells, demonstrating the versatility of the core structure. rsc.org

The planarity and rigidity of the indenofluorene backbone contribute to efficient π-orbital overlap between molecules in the solid state, which is essential for charge transport. The ability to chemically modify the dione core allows for the tuning of its electronic energy levels (HOMO/LUMO) to match other materials in a device, optimizing performance. Research has shown that derivatives of indenofluorenes can exhibit high electron affinities, making them excellent n-type (electron-transporting) semiconductors. researchgate.net The exploration of this compound and its derivatives continues to be an active area of research aimed at developing stable, efficient, and processable organic electronic materials. acs.org

Table 2: Properties and Research Applications

Property / Application Description Reference
Molecular Formula C₁₆H₈O₂ fluorochem.co.uk
Core Structure Indeno[2,1-a]fluorene wikipedia.org
Functional Groups Two ketone (dione) groups at positions 5 and 10 fluorochem.co.uk
Key Chemical Feature Electron-accepting (electron-deficient) nature mdpi.com
Primary Research Area Organic electronics, Materials Science wikipedia.orgmdpi.com
Potential Applications Building block for n-type semiconductors, Active layer in OPVs, OFETs wikipedia.orgresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8O2 B190121 Indeno[2,1-a]indene-5,10-dione CAS No. 16408-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16408-95-0

Molecular Formula

C16H8O2

Molecular Weight

232.23 g/mol

IUPAC Name

indeno[2,1-a]indene-5,10-dione

InChI

InChI=1S/C16H8O2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H

InChI Key

XHXZQUDEFAEGAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4C3=O

Other CAS No.

16408-95-0

Synonyms

Indeno[2,1-a]indene-5,10-dione

Origin of Product

United States

Synthetic Strategies and Methodologies

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of the indeno[2,1-a]indene-5,10-dione skeleton can be accomplished through several key pathways, each offering distinct advantages in terms of starting materials and reaction conditions.

Intramolecular Friedel-Crafts acylation is a powerful tool for the construction of cyclic ketones. sigmaaldrich.comnih.gov In the context of this compound synthesis, this reaction typically involves the cyclization of a suitably substituted precursor bearing carboxylic acid or acyl chloride functionalities in the presence of a strong Lewis acid or Brønsted acid catalyst. sigmaaldrich.comnih.govrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks an aromatic ring within the same molecule, leading to the formation of the fused ring system. sigmaaldrich.com For instance, the cyclization of a substituted benzoyl chloride derivative with malonyl chloride in the presence of aluminum trichloride (B1173362) (AlCl₃) can yield chlorinated indane-1,3-dione derivatives, which are precursors to the indeno[2,1-a]indene framework. nih.gov

Catalyst Type Examples Key Features
Lewis AcidsAlCl₃, FeCl₃, BF₃, TiCl₄, SnCl₄ nih.govrsc.orgPromote the formation of the acylium ion electrophile. sigmaaldrich.com
Brønsted AcidsH₂SO₄, HF nih.govrsc.orgCan also serve as effective catalysts for the cyclization. nih.govrsc.org
Super AcidsHF·SbF₅, HSO₃F·SbF₅ nih.govrsc.orgOffer enhanced reactivity for challenging substrates. nih.govrsc.org

The synthesis of the this compound core can be achieved through the cyclization of dicarboxylic acid precursors. One notable example is the preparation of (+)-cis-4b,5,9b,10-tetrahydrothis compound from (2S,3S)-(+)-2,3-diphenylsuccinic acid. oup.com This method highlights the use of stereochemically defined precursors to yield enantiomerically pure products. Another approach involves the flash vacuum pyrolysis of specific dicarboxylic anhydrides, such as phenanthrene-3,4-dicarboxylic anhydride, which can lead to the formation of the related 1,2:4,5-dibenzopentalene (indeno[2,1-a]indene) structure through a series of complex rearrangements. researchgate.net Furthermore, the direct hydrolysis of dinitrile precursors, such as those derived from the condensation of phthalonitrile, can yield the corresponding dicarboxylic acid, which then serves as a substrate for subsequent cyclization. acs.org

Oxidative coupling reactions provide another avenue to the this compound system. A common strategy involves the oxidative coupling of starting materials like ethyl phenylacetate, which is then followed by a cyclization step to furnish the dione (B5365651). researchgate.net This method is effective for creating the central carbon-carbon bond that forms the backbone of the indenoindene (B15069699) structure. Another relevant transformation is the Ru(II)-catalyzed oxidative coupling of sulfoxonium ylides with 2-phenylindoles, which leads to the formation of indolo[2,1-a]isoquinolines, a structurally related heterocyclic system. rsc.org

The nucleophilic character of enolates is harnessed in several synthetic approaches. For example, the reaction of organolithium reagents with carboxylic acids can be used to prepare ketones, a fundamental transformation that can be applied to the synthesis of the this compound core. acs.org Additionally, the use of organometallic reagents is exemplified in the Suzuki coupling reaction of phenylboronic acid derivatives with 2,5-dibromo-p-xylene, which, after a series of steps including oxidation and cyclization, yields indeno[1,2-b]fluorene-6,12-dione (B1644032) derivatives. sioc-journal.cn

Oxidative Coupling and Subsequent Cyclization

Derivatization and Functionalization Techniques for this compound

Once the core structure is synthesized, further modifications can be introduced to tailor its properties. These derivatization reactions allow for the attachment of various functional groups.

Allylation is a key method for introducing side chains onto the this compound scaffold. The selective allylation of 4b,9b-dihydrothis compound (B3053076) can be achieved by treating the dione with 3-bromoprop-1-ene in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). researchgate.net This reaction can be controlled to yield either the mono-allyl or di-allyl substituted products depending on the stoichiometry of the allylating agent. researchgate.net The introduction of these allyl groups provides handles for further transformations, such as ring-closing metathesis to construct propellane derivatives. researchgate.net

Reactant Reagent Conditions Product Yield
4b,9b-dihydrothis compound3-bromoprop-1-eneNaH/THF, refluxMono-allyl indene (B144670) dione58% researchgate.net
Mono-allyl indene dioneExcess 3-bromoprop-1-eneNaH/THF, refluxDi-allyl indene dione76% researchgate.net
Mono-allyl indene dione5-bromo-1-penteneNaH/THF, TBAI, refluxAllyl-pentenyl indene dione63% researchgate.net

Halogenation Methods for Substituted Analogues

The introduction of halogen atoms onto the this compound framework is typically achieved through the halogenation of its precursor, indane-1,3-dione. Direct halogenation of the final indenoindene dione is less common.

A variety of reagents and conditions have been developed for the α,α-dihalogenation of the active methylene (B1212753) group in indane-1,3-dione. frontiersin.org Traditional methods involve the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like ethanol, affording high yields of the corresponding dihalogenated products. frontiersin.org More environmentally friendly approaches, such as mechanical ball milling with reagents like trichloroisocyanuric acid or tribromoisocyanuric acid, have also been reported to produce dichlorinated and dibrominated indane-1,3-diones in excellent yields. frontiersin.org

Furthermore, the synthesis of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione systems, which are related to the indeno[2,1-a]indene scaffold, has been accomplished using standard chemical transformations. For instance, the bromination of 2,2'-spirobiindan-1,1'-dione with N-bromosuccinimide leads to the formation of 3,3'-dibromo-2,2'-spirobiindan-1,1'-dione isomers. ukim.mk

A different strategy for introducing halogens involves the use of halogenated precursors. For example, halogenated phthalic anhydrides can be converted into the corresponding halogenated indane-1,3-diones. mdpi.comnih.gov In a specific application for the direct halogenation of the indeno[2,1-a]indene system (also known as dibenzo[a,e]pentalene), 5,10-diiododibenzo[a,e]pentalene has been synthesized in good yields by treating 5,10-disilyldibenzo[a,e]pentalenes with iodine chloride (ICl). mdpi.com This method provides a direct route to dihalogenated derivatives of the core structure. mdpi.com

Precursor/SubstrateHalogenating AgentProductYield (%)Reference
Indane-1,3-dioneN-chlorosuccinimide (NCS)2,2-Dichloroindane-1,3-dione95 frontiersin.org
Indane-1,3-dioneN-bromosuccinimide (NBS)2,2-Dibromoindane-1,3-dione92 frontiersin.org
Indane-1,3-dioneTrichloroisocyanuric acid2,2-Dichloroindane-1,3-dione98 frontiersin.org
Indane-1,3-dioneTribromoisocyanuric acid2,2-Dibromoindane-1,3-dione97 frontiersin.org
2,2'-Spirobiindan-1,1'-dioneN-bromosuccinimide (NBS)3,3'-Dibromo-2,2'-spirobiindan-1,1'-dione- ukim.mk
5,10-Disilyl-dibenzo[a,e]pentaleneIodine chloride (ICl)5,10-Diiododibenzo[a,e]pentalene48-64 mdpi.com

Alkylation Strategies

Alkylation of the this compound scaffold can be achieved at the activated methylene positions of its precursors. The selective alkylation of 4b,9b-dihydrothis compound has been demonstrated. For instance, treatment with 3-bromoprop-1-ene (allyl bromide) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) allows for the introduction of allyl groups. nih.gov Mono-allylation can be achieved, and subsequent reaction with another equivalent of allyl bromide yields the di-allyl derivative. nih.gov

Starting MaterialAlkylating AgentProductYield (%)Reference
4b,9b-Dihydrothis compound3-Bromoprop-1-eneMono-allyl indene dione58 nih.gov
Mono-allyl indene dione3-Bromoprop-1-eneDi-allyl indene dione76 nih.gov
Mono-allyl indene dione5-Bromo-1-penteneMixed di-alkyl indene dione63 nih.gov

Furthermore, manganese-catalyzed C-alkylation of indene with various alcohols has been reported, showcasing a method for introducing alkyl groups onto the indene core structure, which is a fundamental component of the indeno[2,1-a]indene system. acs.org

Acetoxylation and Subsequent Hydrolysis or Etherification

The introduction of an acetoxy group at the α-position of the carbonyls in the indane-1,3-dione precursor is a key step towards hydroxylated or etherified analogues. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been effectively used for the α-acetoxylation of β-diketones. oup.com This reaction typically proceeds in a solution of acetic acid and acetic anhydride, with sulfuric acid as a catalyst. oup.com The direct α-acetoxylation of cyclic ketones using a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ has also been developed, offering high diastereoselectivity. frontiersin.orgnih.gov

A chemoenzymatic approach offers a pathway to enantiomerically pure α'-hydroxy enones. This method involves the acetoxylation of a 1,3-diketone derivative, followed by enantioselective hydrolysis of the resulting α'-acetoxy enone using lipases. metu.edu.tr This enzymatic resolution allows for the separation of enantiomers, providing access to chiral building blocks. metu.edu.tr The hydrolysis of the acetoxy group furnishes the corresponding α-hydroxy ketone. While direct etherification of the resulting hydroxylated this compound is not extensively detailed in the provided context, standard etherification protocols could likely be applied to the hydroxylated intermediates.

Substrate TypeReagent(s)Product TypeKey FeaturesReference(s)
β-Diketones(Diacetoxyiodo)benzene, H₂SO₄α-Acetoxy-β-diketonesDirect acetoxylation of the active methylene group. oup.com
Cyclic KetonesHypervalent iodine(III) reagent, BF₃·OEt₂α-Acetoxy cyclic ketonesHigh diastereoselectivity. frontiersin.orgnih.gov
1,3-Diketone derivativesMn(OAc)₃ (acetoxylation), Lipase (hydrolysis)Enantiomerically pure α'-hydroxy enonesChemoenzymatic kinetic resolution. metu.edu.tr

Synthesis of Related Indeno-Dione Scaffolds

Self-Condensation of Indandione Precursors (e.g., Bindone (B167395) Synthesis)

Bindone, a dimer of 1,3-indandione (B147059), is a key related scaffold synthesized through the self-condensation of its precursor. This reaction can be catalyzed by either acids or bases. metu.edu.trtandfonline.com The active methylene carbon at the C-2 position of one 1,3-indandione molecule acts as a nucleophile, attacking a carbonyl group of a second molecule in a self-aldol condensation. metu.edu.trchemrxiv.org Depending on the reaction conditions, this self-condensation can also lead to the formation of other oligomers, such as the cyclotrimer known as truxenone. tandfonline.com

PrecursorCatalyst TypeProductReference(s)
1,3-IndandioneAcid or BaseBindone metu.edu.trtandfonline.com

Annulation Reactions for Spiro Compounds

Spiro compounds featuring an indene-dione moiety are synthesized through various annulation strategies. These reactions construct a new ring that shares a single atom with the indane-dione core.

One approach involves using bindone as a starting material for multi-component reactions. For example, the reaction of bindone with heterocyclic ketene (B1206846) aminals, promoted by an acid catalyst like p-toluenesulfonic acid, can lead to the formation of complex spiro-imidazo pyridine-indene derivatives. nih.gov

Another strategy is the [4+1] annulation reaction. The synthesis of spiro[dihydrofuran-2,3'-oxindoles] has been achieved through a formal [4+1] cycloaddition of fused 1H-pyrrole-2,3-diones with diazooxindoles. ajgreenchem.com While not directly starting from this compound, this illustrates a relevant annulation methodology for creating spirocyclic systems.

The Hauser-Kraus annulation represents another powerful method. The reaction of 3-sulfonylphthalide with 2-hydroxyaryl-p-quinone methides can produce a variety of indenofurans and, through a spiro-lactone intermediate, benzofurans. researchgate.net This cascade reaction, involving a 1,6-addition and a Dieckmann cyclization, highlights the utility of annulation in building diverse heterocyclic structures fused to an indene core. researchgate.net

Furthermore, the synthesis of 2,2′-spirobi[indene]-1,3-diones has been reported through a microwave-assisted [2+2+2] co-trimerization process of a diyne derived from 1,3-indandione. nih.gov The direct synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione from indene-1,3-dione and 1,3-dibromopropane (B121459) under phase-transfer catalysis combined with ultrasonication has also been described. ajgreenchem.com

Reaction TypePrecursorsProduct TypeReference(s)
Multi-component annulationBindone, Heterocyclic ketene aminalsSpiro-imidazo pyridine-indene derivatives nih.gov
[4+1] AnnulationFused 1H-pyrrole-2,3-diones, DiazooxindolesSpiro[dihydrofuran-2,3'-oxindoles] ajgreenchem.com
Hauser-Kraus Annulation3-Sulfonylphthalide, 2-Hydroxyaryl-p-quinone methidesIndenofurans, Spiro-lactones researchgate.net
[2+2+2] Co-trimerizationDiyne from 1,3-indandione2,2′-Spirobi[indene]-1,3-diones nih.gov
SpirolationIndene-1,3-dione, 1,3-DibromopropaneSpiro[cyclobutane-1,2'-indene]-1',3'-dione ajgreenchem.com

Derivatives and Structural Analogues of Indeno 2,1 a Indene 5,10 Dione

Dihydrogenated and Tetrahydrogenated Forms

The reduction of the dione (B5365651) functionalities in indeno[2,1-a]indene-5,10-dione and its analogues leads to the formation of dihydrogenated and tetrahydrogenated derivatives. These structural modifications significantly alter the planarity and electronic properties of the core system.

Research has been conducted on the synthesis of cis-4b,5,9b,10-tetrahydrothis compound. One study detailed the preparation of the (4bS,9bS) configuration of this tetrahydrogenated dione starting from (2S,3S)-(+)-2,3-diphenylsuccinic acid, and its circular dichroic properties were discussed. nih.gov Another investigation focused on the synthesis of a 1,3,6,8-tetramethoxy-substituted version of cis-4b,5,9b,10-tetrahydrothis compound. ekb.egresearchgate.net

Furthermore, the dihydrogenated form, 5,10-dihydroindeno[2,1-a]indene (B3029415), has been characterized as a fused polycyclic hydrocarbon with a rigid, planar structure. clockss.org Its inherent stability under ambient conditions, in contrast to its positional isomers, makes it a valuable compound for further synthetic explorations. clockss.org The synthesis of derivatives of 4b,9b-dihydrothis compound (B3053076) has also been a subject of study. nih.govresearchgate.netresearchgate.net For instance, the synthesis of 4b-bromo-4b,9b-dihydrothis compound (B11942616) has been reported, and its potential as a building block in organic synthesis has been recognized due to the reactivity of the bromine atom in substitution reactions. sioc-journal.cn Additionally, the synthesis and reactivity of 4b-acetoxy-4b,9b-dihydrothis compound have been explored. rsc.org

The structural data for 5,10-dihydroindeno[2,1-a]indene has been determined through crystallographic studies, providing precise information on its molecular geometry. nih.gov The availability of these hydrogenated forms opens avenues for creating novel materials, such as hole-transporting materials for organic solar cells, by attaching functional groups like diarylamino moieties. encyclopedia.pub

Table 1: Selected Hydrogenated Derivatives of this compound

Compound NameCAS NumberMolecular FormulaKey Features/Research Focus
cis-4b,5,9b,10-Tetrahydrothis compound-C₁₆H₁₂O₂Synthesis of (4bS,9bS) configuration, chiroptical properties. nih.gov
1,3,6,8-Tetramethoxy-cis-4b,5,9b,10-tetrahydrothis compound-C₂₀H₂₀O₆Synthesis reported. ekb.egresearchgate.net
5,10-Dihydroindeno[2,1-a]indene6543-29-9C₁₆H₁₂Rigid, planar structure; stable under ambient conditions. clockss.orgrsc.org
4b,9b-Dihydrothis compound50703-54-3C₁₆H₁₀O₂Subject of synthetic studies. nih.govresearchgate.netresearchgate.net
4b-Bromo-4b,9b-dihydrothis compound-C₁₆H₉BrO₂Building block in organic synthesis. sioc-journal.cn
4b-Acetoxy-4b,9b-dihydrothis compound-C₁₈H₁₂O₄Synthesis and reactivity studies. rsc.org

Substituted Analogues

The introduction of substituents onto the this compound framework is a powerful strategy to modulate its physicochemical properties. Phenyl, alkyl, and alkoxy groups are among the common substituents explored for this purpose.

The synthesis of indeno[1,2-b]fluorene-6,12-dione (B1644032) derivatives with various alkyl substitutions has been achieved. sioc-journal.cn These modifications were found to enhance the solubility and thermal and optical stability of the compounds. sioc-journal.cn Specifically, 2,8-diisopropylindeno[1,2-b]fluorene-6,12-dione and 2,8-dibutylindeno[1,2-b]fluorene-6,12-dione exhibit rigid molecular frameworks and form slipped face-to-face π-stacks in the solid state, which is a favorable arrangement for charge transport. sioc-journal.cn The introduction of these alkyl groups also leads to an increase in electronegativity due to lower Lowest Unoccupied Molecular Orbital (LUMO) energies. sioc-journal.cn

In a related context, a series of indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives with hydrocarbon substituents at the α,ω-positions have been designed and synthesized. rsc.org These solution-processable semiconductors have shown promising ambipolar device performance in thin-film transistors. rsc.org The strategic placement of alkyl substituents has been shown to benefit the π-core planarity while maintaining good solubility, leading to improved charge-transport characteristics. rsc.org

The synthesis of 5-phenyldihydrospiro[diindenopyridine-indenoquinoxaline]dione derivatives has been accomplished through a one-pot, pseudo-five-component cyclocondensation reaction, showcasing the utility of indan-1,3-dione in creating complex, phenyl-substituted heterocyclic systems. rsc.org

Alkoxy substitution has been investigated as a means to control the regioselectivity of reactions involving the dione core. In the case of 5-alkoxy-1H-indene-1,3(2H)-diones, one of the two ketone groups is selectively activated due to mesomeric effects, leading to regioselective functionalization. researchgate.net This principle has been applied in Knoevenagel condensation reactions, where 5-alkoxy-1H-indene-1,3(2H)-diones yield a single, specific product in good yield. researchgate.net This regiocontrol is a significant advantage over other substituted indane-1,3-diones that often produce mixtures of isomers. researchgate.net

The one-pot, three-component cycloaddition reaction of 2-arylmethylidene-5,6-dimethoxyindenones with azomethine ylides has been utilized to synthesize spiropyrrolidine heterocyclic hybrids, demonstrating the incorporation of alkoxy groups into more complex structures derived from the indene (B144670) framework. sioc-journal.cn

Table 2: Examples of Substituted this compound Analogues and Related Derivatives

Compound ClassSubstituent TypeKey Research Findings
Indeno[1,2-b]fluorene-6,12-dione DerivativesAlkyl (isopropyl, butyl)Improved solubility, thermal and optical stability; rigid framework with slipped π-stacking. sioc-journal.cn
Indeno[1,2-b]fluorene-6,12-dione-thiophene DerivativesAlkylSolution-processable with ambipolar charge transport in thin-film transistors. rsc.org
Spiro[diindenopyridine-indenoquinoxaline]dione DerivativesPhenylSynthesized via a one-pot, pseudo-five-component reaction from indan-1,3-dione. rsc.org
5-Alkoxy-1H-indene-1,3(2H)-dionesAlkoxyRegioselective functionalization due to mesomeric activation of one ketone group. researchgate.net
Spiropyrrolidine Heterocyclic HybridsAlkoxy (dimethoxy)Synthesized from 2-arylmethylidene-5,6-dimethoxyindenones. sioc-journal.cn

Phenyl and Alkyl Substituted Derivatives

Extended Conjugated Systems Based on the Indenoindene (B15069699) Core

Extending the π-conjugation of the indenoindene framework by fusing additional aromatic rings has led to the development of novel materials with interesting electronic and optical properties. Indenofluorene regioisomers and diindeno-perylene derivatives are two prominent examples of such extended systems.

Indenofluorenes are a class of hydrocarbons consisting of five fused rings, which can be viewed as a fusion of an indene and a fluorene (B118485) core. There are five possible regioisomers, each with unique properties. Due to the instability of the parent indenofluorenes, much of the research has focused on their more stable dione derivatives. For instance, the synthesis of indeno[2,1-a]fluorene was first reported in 1939, and various synthetic routes to the dione forms of different regioisomers have since been developed.

The electronic properties of these dione regioisomers can be tuned by their specific connectivity. For example, cyclic voltammetry studies on indeno[1,2-b]fluorene derivatives have shown that they can reversibly accept two electrons. The parent dione of this isomer has a first reduction potential of -1.19 V.

Diindeno-perylene derivatives represent a further extension of the conjugated system, where two indeno groups are fused to a perylene (B46583) core. Diindeno[1,2,3-cd:1',2',3'-lm]perylene (DIP) is a well-studied organic semiconductor with applications in optoelectronics.

The synthesis of diindeno[1,2-b:2′,1′-n]perylene and its corresponding dione has been reported. This class of compounds exhibits a closed-shell electronic configuration with a low band gap. The charge-carrier transport properties of diindeno[1,2-b:2′,1′-n]perylene-5,12-dione have been investigated in field-effect transistors, demonstrating its potential as a material for organic electronics. These derivatives can be processed from solution and exhibit hole mobility, making them attractive for various electronic applications.

Indenofluorene Regioisomers and Their Dione Forms

Structurally Related Diones and Heterocycles

The this compound framework is part of a larger family of compounds built from the foundational indane-1,3-dione unit. encyclopedia.pubnih.gov This precursor is a versatile building block for synthesizing a wide array of more complex diones and fused heterocyclic systems. encyclopedia.pubresearchgate.net Research into these analogues is driven by interest in their diverse chemical properties and potential applications in materials science and medicinal chemistry. encyclopedia.pubnih.gov

Structurally Related Diones

A number of diones exist that are structurally related to this compound, primarily through modifications of the central dihydroindenoindene core or by being derivatives of the precursor, indane-1,3-dione.

One direct analogue is 4b,9b-dihydrothis compound . chemsrc.com This compound can be chemically modified; for instance, treatment with lead tetraacetate yields 4b-acetoxy-4b,9b-dihydrothis compound . cdnsciencepub.com This acetoxy derivative can be further hydrolyzed with hydrochloric acid to produce the corresponding alcohol, 4b-hydroxy-4b,9b-dihydrothis compound , or converted to 4b-methoxy-4b,9b-dihydrothis compound using sodium hydroxide (B78521) in methanol (B129727). cdnsciencepub.com Another related structure is the 5,10-dihydroindeno(2,1-a)indene-5,10-dione dioxime . sigmaaldrich.com

The self-condensation of indane-1,3-dione results in the formation of [1,2′-biindenylidene]-1′,3,3′-trione , commonly known as bindone (B167395), which serves as a key intermediate in the synthesis of more complex structures. researchgate.netnih.gov Furthermore, the reaction of ninhydrin (B49086) (a hydrated form of indane-1,3-dione) with indole (B1671886) derivatives can produce bis-indolylindane-1,3-diones . nih.gov

Table 1: Structurally Related Diones This table is interactive. Users can sort columns by clicking on the headers.

Compound Name Key Findings / Precursors References
4b,9b-dihydrothis compound A direct, reduced analogue of the parent compound. chemsrc.com
4b-Acetoxy-4b,9b-dihydrothis compound Synthesized from the dihydro derivative and lead tetraacetate. cdnsciencepub.com
4b-Hydroxy-4b,9b-dihydrothis compound Formed by hydrolysis of the corresponding acetoxy derivative. cdnsciencepub.com
5,10-dihydroindeno(2,1-a)indene-5,10-dione dioxime An oxime derivative of the dihydroindenoindene dione core. sigmaaldrich.com
[1,2′-biindenylidene]-1′,3,3′-trione (Bindone) Electron acceptor formed by self-condensation of indane-1,3-dione. researchgate.netnih.gov

Structurally Related Heterocycles

The indane-1,3-dione scaffold is extensively used to construct a vast range of "indeno-fused" heterocyclic systems. nih.gov These reactions often involve multicomponent or domino reactions where the dione acts as a key substrate. researchgate.net

A variety of nitrogen-containing heterocycles have been synthesized. For example, coupling 2-(3-oxoindan-1-ylidene)-malononitrile with diazonium salts leads to the formation of indeno-[2,1-c]-pyridazine and indeno-[2′,1′:3,4]-pyridazino-[1,6-a]-quinazoline derivatives. researchgate.net Similarly, reacting 1,3-indanedione with diazonium chlorides of aminopyrazoles can ultimately yield Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile derivatives. scirp.org Spiroheterocycles are also prominent, with novel spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivatives being synthesized through a multi-component reaction involving bindone. nih.gov

Oxygen-containing heterocycles are also accessible. The reaction of indane-1,3-dione with salicylaldehyde (B1680747) and malononitrile (B47326) can produce 6-amino-7-imino-7H-indeno-[2′,1′:5,6]-pyrano-[3,4-c]-chromene . researchgate.net Spiro pyran derivatives, such as 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-indoline}-2',5-diones , are formed from the reaction of indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines. clockss.org

Sulfur-containing heterocycles include indeno(1′ : 2′–4 : 5)-thiazoles , which are considered heterocyclic analogues of fluorene and can be prepared from 2-bromoindan-1-one. rsc.org Other research has focused on synthesizing novel indenopyrazole and indenothiophene derivatives from indan-1,3-dione precursors. nih.gov

Table 2: Examples of Structurally Related Heterocycles This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Specific Example(s) Synthesis Summary References
Indenopyridazine Indeno-[2,1-c]-pyridazine Formed by cyclization after coupling a dione derivative with diazonium salts. researchgate.net
Indenopyridazine Indeno[2,1-c]pyridazine-4-carbonitrile Derived from the reaction of a hydrazone (from 1,3-indanedione) with malononitrile. scirp.org
Indenopyrazole Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one Formed via cyclization of a hydrazone derived from 1,3-indanedione and an aminopyrazole. scirp.org
Indenothiazole Indeno(1′ : 2′–4 : 5)-thiazole Synthesized from 2-bromoindan-1-one; considered a heterocyclic analogue of fluorene. rsc.org
Indenopyran 6-amino-7-imino-7H-indeno-[2′,1′:5,6]-pyrano-[3,4-c]-chromene Produced from a reaction involving indane-1,3-dione, salicylaldehyde, and malononitrile. researchgate.net
Spiro Imidazopyridine Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] Synthesized via a multi-component reaction with bindone and heterocyclic ketene (B1206846) aminals. nih.gov

Computational and Theoretical Investigations of Indeno 2,1 a Indene 5,10 Dione

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods, especially Density Functional Theory (DFT), are pivotal in elucidating the electronic landscape of complex organic molecules. These calculations allow for the prediction of key parameters that govern charge transport and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic characteristics. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The difference between these two energy levels, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's stability, electronic transitions, and potential use in semiconductor devices. dergipark.org.tr

For the isomer Indeno[1,2-b]fluorene-6,12-dione (B1644032) (IFDK), DFT calculations have determined the HOMO energy level to be -6.06 eV and the LUMO energy level to be -2.89 eV. acs.org This results in a significant energy gap, which is characteristic of stable organic semiconductors. In related indeno[2,1-a]indene derivatives, the HOMO-LUMO gap has been computationally determined to be around 2.11 eV. acs.org The energy levels of these frontier orbitals are crucial as they must align appropriately with the work functions of electrodes and other materials in an organic electronic device to ensure efficient charge injection and transport.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Source
Indeno[1,2-b]fluorene-6,12-dione (IFDK)DFT-6.06-2.893.17 acs.org
Angular Indeno[2,1-a]indene derivative (9)DFT--2.11 acs.org

In analyses of complex molecules with a core-donor-acceptor structure, pDOS illustrates the percentage contribution of each part to the HOMO and LUMO levels. scispace.com For the indenoindene (B15069699) framework, a pDOS analysis would reveal the degree to which the central dione (B5365651) core and the peripheral aromatic rings contribute to the HOMO and LUMO. This is critical for molecular engineering, as it allows researchers to identify which parts of the molecule to modify to tune the electronic properties for specific applications, such as organic solar cells. scispace.com

The reorganization energy (λ) is a crucial parameter that quantifies the energy required for geometric relaxation of a molecule as it transitions from a neutral to a charged state and vice versa. It is a key factor influencing charge transfer rates in organic materials. A lower reorganization energy generally leads to higher charge mobility. The total reorganization energy consists of internal (λint) and external (λext) components, though computational studies often focus on the internal reorganization energy, which relates to changes in the molecular structure. acs.org

DFT calculations are an effective tool for predicting reorganization energy before synthesis. acs.org For the isomer Indeno[1,2-b]fluorene-6,12-dione (IFDK), the reorganization energies for holes (λh) and electrons (λe) have been calculated. These values provide a quantitative measure of the molecule's suitability as a charge-transporting material.

CompoundMethodHole Reorganization Energy (λh) (meV)Electron Reorganization Energy (λe) (meV)Source
Indeno[1,2-b]fluorene-6,12-dione (IFDK)DFT240290 acs.org

The charge transfer integral (V), also known as electronic coupling, describes the strength of the electronic interaction between adjacent molecules in a material. Along with reorganization energy, it is a determining factor for charge mobility in the hopping mechanism that dominates charge transport in many organic semiconductors. Higher charge transfer integrals facilitate more efficient charge transport.

Reorganization Energy Calculations

Photophysical Property Simulations

Simulating photophysical properties is key to understanding how a molecule interacts with light, which is fundamental for applications in OLEDs, OPVs, and photodetectors.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for modeling the excited-state properties of molecules and simulating their UV-visible absorption spectra. This technique can accurately predict the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as π → π* and n → π*, within the molecule. acs.org

For indenoindene derivatives, TD-DFT calculations have been used to rationalize experimentally observed absorption spectra. In one study of an angular indeno[2,1-a]indene derivative, the observed absorption maxima were at 527 and 568 nm, and TD-DFT calculations predicted a HOMO to LUMO transition corresponding to a wavelength of 590 nm. acs.org The accuracy of TD-DFT can be enhanced by including solvent effects, which is crucial as the electronic properties of molecules can be significantly influenced by their environment. These simulations are invaluable for interpreting experimental spectra and for the rational design of new molecules with tailored optical properties. acs.org

CompoundMethodCalculated λmax (nm)TransitionSource
Angular Indeno[2,1-a]indene derivative (9)TD-DFT590HOMO → LUMO acs.org

π → π* Transition Analysis

The electronic absorption properties of Indeno[2,1-a]indene-5,10-dione and related indenofluorene systems are governed by electronic transitions between molecular orbitals, primarily of π → π* character. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and analyze these transitions, providing information on excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the orbitals involved.

For analogous indenofluorene diones, TD-DFT calculations have shown that the lowest energy singlet (S₀) to first excited singlet (S₁) transition is typically a π → π* transition. This often corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many conjugated diones, the n → π* transitions, involving the non-bonding lone pair electrons on the oxygen atoms, are also possible. However, these are often calculated to have a higher energy and a near-zero oscillator strength, rendering them effectively invisible or very weak in the experimental UV-vis spectrum. researchgate.net

Detailed research findings on related systems reveal that the main electronic transitions are dominated by contributions from a few key molecular orbitals. The character of these transitions can be assigned by analyzing the orbital contributions. For instance, a transition might be predominantly described as HOMO → LUMO or involve other frontier orbitals like HOMO-1 or LUMO+1. The calculated excitation energies and oscillator strengths allow for a direct comparison with experimental absorption spectra, aiding in the assignment of observed spectral bands. researchgate.netresearchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Model Indenofluorene Dione System

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2.455060.85HOMO → LUMO (95%)
S₀ → S₂2.904270.01HOMO-1 → LUMO (88%)
S₀ → S₃3.153930.42HOMO → LUMO+1 (75%)

Note: The data in this table is representative of typical values found for analogous indenofluorene dione systems in computational literature and serves to illustrate the type of information obtained from TD-DFT analysis. Specific values for this compound may vary.

Studies on Aromaticity and Biradical Character

The indenofluorene family of molecules is of great fundamental interest due to the interplay between aromaticity, antiaromaticity, and open-shell biradical character. researchgate.net The parent indeno[2,1-a]fluorene isomer is known to exhibit strong biradical character. wikipedia.org This property arises from the electronic structure of the s-indacene (B1235719) core, a formally antiaromatic 12-π-electron system. The introduction of the dione functionality in this compound alters the electronic landscape but the underlying tendencies of the carbon skeleton remain influential.

Computational methods are essential for quantifying these properties. Two key metrics are the biradical character index (y) and the Nucleus-Independent Chemical Shift (NICS) .

The biradical character index (y) ranges from 0 for a pure closed-shell singlet species to 1 for a pure open-shell biradical. bradleydrose.com Calculations on related extended indenofluorenes have shown significant biradical character, with y-values as high as 0.49 to 0.92 depending on the specific structure. beilstein-journals.org This indicates a ground state that is not purely a closed-shell quinoid but has substantial contribution from an open-shell singlet biradical resonance form. bradleydrose.com

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Negative NICS values indicate aromaticity (a diatropic ring current), while positive values signify antiaromaticity (a paratropic ring current). github.io Computational studies on indenofluorenes consistently show large positive NICS values for the central five-membered rings of the indacene core, confirming their strong antiaromatic character. bradleydrose.com In contrast, the outer six-membered rings typically exhibit negative NICS values, characteristic of aromatic benzene (B151609) rings. bradleydrose.com

Table 2: Calculated Aromaticity and Biradical Character for Rings in a Representative Indenofluorene Analogue

Ring SystemCalculated NICS(1)πzz (ppm)CharacterCalculated Biradical Index (y)
Outer Benzene Ring-9.5Aromatic0.45
Central Five-Membered Ring+21.0Antiaromatic
Central Six-Membered Ring+18.5Antiaromatic

Note: The data presented is based on published calculations for analogous indeno[1,2-b]fluorene and s-indacene systems. bradleydrose.com It illustrates the expected trends in aromaticity and biradical character. The NICS(1)πzz value isolates the contribution from π-electrons at 1 Å above the ring plane.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involved in the synthesis of molecules like this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energies, thereby providing a detailed, step-by-step understanding of how reactants are converted to products.

The synthesis of the this compound core likely proceeds through the cyclization and dimerization of precursors derived from phthalic acid or indane-1,3-dione. One common and computationally studied reaction is the Knoevenagel condensation, where an active methylene (B1212753) compound like indane-1,3-dione reacts with an aldehyde. nih.gov Another key transformation is the Friedel-Crafts reaction, which can be used to form the five-membered rings of the indenofluorene skeleton. bradleydrose.com

For example, a plausible synthetic pathway could involve the base-catalyzed self-condensation of an indane-1,3-dione derivative. Computational modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting materials and final product.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Energy Profile Calculation: Determining the relative energies of reactants, transition states, intermediates, and products to calculate activation barriers and reaction enthalpies.

Computational studies on the synthesis of related heterocyclic systems from indane-1,3-dione have successfully mapped out multi-step reaction mechanisms, including initial condensation, cyclization, and subsequent aromatization steps. acs.org These studies help rationalize why certain products are formed, predict the feasibility of proposed synthetic routes, and optimize reaction conditions by identifying the rate-determining step.

Spectroscopic Characterization Techniques in Research on Indeno 2,1 a Indene 5,10 Dione

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Indeno[2,1-a]indene-5,10-dione derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In studies of derivatives such as 4b-acetoxy-4b,9b-dihydrothis compound, ¹H NMR spectra, typically recorded using a Varian A60 NMR spectrometer with tetramethylsilane (B1202638) as an internal standard, reveal characteristic signals. cdnsciencepub.com For instance, the acetate (B1210297) methyl group protons appear as a singlet around δ 2.13 ppm, while the methine proton at the 4b position shows a singlet at approximately δ 4.45 ppm. cdnsciencepub.com The aromatic protons present as a complex multiplet in the range of δ 7.4-8.1 ppm. cdnsciencepub.com For the corresponding hydroxy derivative, 4b-hydroxy-4b,9b-dihydrothis compound, the methine proton signal is observed at δ 4.23 ppm, and the hydroxyl proton appears as a broad singlet at δ 4.50 ppm, which disappears upon D₂O exchange. cdnsciencepub.com

¹³C NMR data further corroborates the proposed structures. For a diketo-cyclophane containing the indenoindene-dione moiety, ¹³C NMR signals at 333 K in CDCl₃ show the carbonyl carbons at δ 202.4 ppm and the methine carbon at δ 53.0 ppm, alongside a series of signals for the aromatic and other carbons in the molecule. rsc.org

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
4b-acetoxy-4b,9b-dihydrothis compoundCDCl₃2.13 (s, 3H)CH₃
4.45 (s, 1H)CH
7.4-8.1 (m, 8H)Aromatic H
4b-hydroxy-4b,9b-dihydrothis compoundCDCl₃4.23 (s, 1H)CH
4.50 (broad s, 1H)OH
7.3-8.0 (m, 8H)Aromatic H

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its analogues. The positions of absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

For 4b-acetoxy-4b,9b-dihydrothis compound, the IR spectrum (recorded in Nujol) displays a strong absorption band at 5.68 µm (approx. 1760 cm⁻¹) attributed to the acetate carbonyl (C=O) stretching, and another strong band in the range of 5.8-5.82 µm (approx. 1724-1718 cm⁻¹) for the ketone carbonyl groups. cdnsciencepub.com A band at 8.26 µm (approx. 1210 cm⁻¹) is assigned to the C-O stretching vibration. cdnsciencepub.com In the case of the hydroxy derivative, a characteristic broad band for the hydroxyl (O-H) group appears at 2.97 µm (approx. 3367 cm⁻¹), while the ketone carbonyl absorption is observed at 5.90 µm (approx. 1695 cm⁻¹), with a shoulder at 5.82 µm. cdnsciencepub.com These spectra are often recorded using a Perkin-Elmer Infracord spectrometer. cdnsciencepub.com

In more complex systems, such as indenopyridine derivatives, C-H stretching vibrations of the indenoquinoxaline ring are observed around 3057 cm⁻¹ in FT-IR and 3060 cm⁻¹ in FT-Raman spectra. scialert.net The C-H in-plane bending vibrations for such systems are identified in the region of 1277-1052 cm⁻¹ in IR and 1265-1025 cm⁻¹ in Raman spectra. scialert.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)
4b-acetoxy-4b,9b-dihydrothis compoundAcetate C=O~1760
Ketone C=O1724-1718
C-O~1210
4b-hydroxy-4b,9b-dihydrothis compoundO-H~3367
Ketone C=O~1695

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of newly synthesized this compound derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the determination of the molecular formula with high confidence.

This technique is routinely used to characterize products from complex organic syntheses. For example, in the synthesis of nanohoops incorporating the indenoindene-dione framework, HRMS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and an orbitrap analyzer is employed to verify the molecular formulas of the intermediates and final products. rsc.org The agreement between the calculated and observed mass values to several decimal places confirms the identity of the synthesized compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique has been crucial for understanding their molecular geometry and packing in the crystal lattice.

For instance, the crystal structure of 5,10-dihydroindeno[2,1-a]indene (B3029415) reveals a nearly planar molecular skeleton. researchgate.net In a study of a halogen-substituted indenoquinoxaline derivative, single-crystal X-ray diffraction was used to determine the precise molecular structure. scialert.net Similarly, the crystal structure of a complex indenopyridine derivative was confirmed by X-ray crystallography (CCDC 1885549), providing unambiguous evidence for its proposed structure. acs.org

In another example, the crystal structure of 2-(11-oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dione was determined, revealing a dihedral angle of 63.50(2)° between the dihydroindene-1,3-dione unit and the fused-ring system. researchgate.net The analysis also identified intermolecular C-H···O hydrogen bonds and π-π stacking interactions that influence the crystal packing. researchgate.net

Table 3: Crystallographic Data for an Indeno[2,1-a]indene-related Compound

Parameter2-(11-oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dione
Molecular FormulaC₂₅H₁₄O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7409 (2)
b (Å)14.4740 (3)
c (Å)14.2774 (3)
β (°)101.141 (1)
V (ų)1772.28 (7)

Electronic Absorption and Photoluminescence Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are employed to investigate the optical properties of this compound derivatives. These techniques provide information about the electronic transitions within the molecule and its emissive characteristics.

Derivatives of indenopyrans, which share structural similarities, have been studied for their photophysical properties. beilstein-journals.orgbeilstein-journals.org Their UV-Vis spectra typically show intense absorption bands, for example, between 275-282 nm and 307-317 nm. beilstein-journals.org The photoluminescence spectra reveal that these compounds can be blue emitters, with emission maxima around 370-393 nm in solution. beilstein-journals.org The solid-state emission spectra of these compounds often exhibit a red shift and band broadening compared to their solution spectra due to intermolecular interactions in the crystal lattice. beilstein-journals.orgbeilstein-journals.org

For certain halogen-substituted indenoquinoxaline derivatives, UV-Visible spectroscopy revealed maximum absorbance peaks at 267, 347, and 369 nm, which are useful for analyzing their optical properties. scialert.net The electronic absorption spectra of anion radicals of related "stiff" stilbenes like indeno[2,1-a]indene have also been examined to understand the geometry of their excited states. researchgate.net

Advanced Applications in Materials Science Utilizing Indeno 2,1 a Indene 5,10 Dione Derivatives

Organic Electronics and Optoelectronics

The unique scaffold of indenofluorene isomers and their derivatives has been widely investigated for use in organic electronic devices. wikipedia.org The specific geometry and electronic nature of the indeno[2,1-a]indene core allow for its incorporation into materials designed for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

In organic solar cells, hole-transporting materials (HTMs) are a critical component, facilitating the efficient movement of positive charge carriers to the electrode. The highest occupied molecular orbital (HOMO) energy level of the HTM should be positioned appropriately relative to the valence band of the perovskite or organic absorber layer to drive hole transfer. mdpi.com Derivatives of 5,10-dihydroindeno[2,1-a]indene (B3029415) have been successfully synthesized and employed as small-molecule HTMs.

Researchers have developed several bis(diarylamino)dihydroindenoindene derivatives that can be thermally evaporated, forming efficient interfacial layers in OPVs. rsc.org These materials are designed to prevent interfacial mixing when the active layer is subsequently deposited via spin-coating. rsc.org An optimized device using one such HTM in the structure Indium Tin Oxide/HTM/P3HT:PCBM/Ca/Al demonstrated a notable fill factor of 67.8%. rsc.org The effectiveness of these derivatives is linked to their photophysical and electrochemical properties, as well as their morphological characteristics. rsc.org The indenoindene-C60 bisadduct (ICBA), a fullerene derivative, has also been used as an alternative acceptor in P3HT-based devices, achieving a high open-circuit voltage (V_OC) of 0.84 V and a power conversion efficiency (PCE) of 6.5%. aimspress.com

Table 1: Performance of an Indeno[2,1-a]indene-based HTM in an Organic Photovoltaic Device

Device StructurePerformance MetricValue
Indium Tin Oxide/HTM/P3HT:PCBM/Ca/AlFill Factor (FF)67.8%

Indenoindene (B15069699) derivatives have also proven valuable in the fabrication of OLEDs. Their structural and electronic properties can be tailored to achieve stable emissions and high efficiency. For instance, several stable, blue fluorescent bis(diarylamino)dihydro-indenoindene derivatives have been synthesized for use in OLEDs. rsc.org These materials exhibit excellent hole mobility, with hole-only devices generating a current density of 1161 mA cm⁻² at an applied voltage of 11 V. Their HOMO energies can reach as high as -4.79 eV, making them effective for charge injection and transport. rsc.org

The stability of polymers incorporating the indenoindene backbone is a significant advantage for LED applications. acs.org Unlike traditional poly(p-phenylenevinylene) (PPV) derivatives, which can degrade under operation, polymers like PININE show stable electroluminescence spectra. acs.org This stability is attributed to the cyclization of the vinylene group within the indenoindene structure, which reduces oxidation. acs.org

The indenofluorene family, to which indeno[2,1-a]indene belongs, has been explored for use as the active material in OFETs. wikipedia.orgrsc.org While research on the specific [2,1-a] isomer is ongoing, studies on related isomers highlight the potential of this class of materials. For example, a dihydroindeno[2,1-b]fluorene derivative functionalized with dicyanovinylene groups has been successfully used as an active layer in n-channel OFETs. researchgate.net These devices exhibited promising characteristics, including a low threshold voltage, a high on/off current ratio (6.3 x 10⁵), and good electron mobility (>10⁻³ cm²/V·s), along with excellent stability under electrical stress. researchgate.net The performance of these related compounds underscores the potential of the indenofluorene scaffold for transistor applications.

Table 2: Performance of an n-channel OFET based on a Dihydroindeno[2,1-b]fluorene Derivative

ParameterValue
On/Off Current Ratio6.3 x 10⁵
Electron Mobility (μe)>10⁻³ cm²/V·s
Threshold Voltage (Vth)7.2 V
Subthreshold Swing (SS)2.16

Organic Light-Emitting Diodes (LEDs)

Development of Conjugated Polymers with Indenoindene Backbones

The incorporation of the indenoindene unit into polymer backbones has led to a new class of stable and highly processable conjugated polymers. A key example is poly(5,5,10,10-tetrakis(2-ethylhexyl)-5,10-dihydroindeno[2,1-a]indene-2,7-diyl) (PININE). acs.org This polymer was designed to overcome the photo-oxidative instability often seen in PPV-type polymers. By cyclizing the vinylene group within two five-membered rings, the resulting PININE polymer shows significantly more stable UV-vis absorption and photoluminescence spectra after irradiation compared to PPV derivatives. acs.org

Copolymers of PININE with units like benzothiadiazole and thiophene (B33073) have demonstrated good performance in polymer solar cells. acs.org A device using a PININEDTBT/PCBM active layer achieved a power conversion efficiency (PCE) of 1.88%, with a short circuit current density (I_sc) of 5.93 mA/cm² and a fill factor of 43%. acs.org The four alkyl groups that can be attached to the indenoindene unit provide these copolymers with good processability and solubility, while also enabling strong and uniform absorbance across the visible spectrum. acs.org Other research has focused on coupling the electron-rich dihydroindeno[2,1-a]indene (ININE) moiety with electron-deficient units like dimethyl-2H-benzimidazole (MBI) to create conjugated polymers for organic photovoltaics. researchgate.net

Electron Donor and Acceptor Materials

The electronic character of indenoindene derivatives can be either electron-donating or electron-accepting, depending on their specific chemical structure. The 5,10-dihydroindeno[2,1-a]indene (ININE) unit, with its sp³-hybridized carbons, acts as an electron-rich, or donor, moiety in conjugated systems. researchgate.net

Conversely, the core subject of this article, indeno[2,1-a]indene-5,10-dione, features two electron-withdrawing ketone groups. This structure is analogous to indane-1,3-dione, which is a well-known electron acceptor used in various applications. mdpi.com The fully conjugated indeno[2,1-c]fluorene isomer, which contains an antiaromatic as-indacene (B1234498) core, also exhibits high electron affinity and can reversibly accept up to two electrons, making it an attractive electron-accepting scaffold. researchgate.net The first reduction potential for a fully conjugated mesityl-substituted indeno[2,1-a]fluorene was reported at -1.51 V, indicating its capacity to accept electrons. wikipedia.org This dual capability allows for the strategic design of molecules where different forms of the indenoindene core can serve as either the donor or acceptor component in an active layer.

Investigation of Redox Behavior for Electrochemical Applications

The redox behavior of indenoindene derivatives is fundamental to their application in electronic devices and has been a subject of detailed investigation. The electrochemical properties, such as oxidation and reduction potentials, determine the energy levels (HOMO and LUMO) of the material.

Studies on bis(diarylamino)dihydro-indenoindene derivatives have revealed unusually low oxidation potentials, which corresponds to high HOMO energy levels (up to -4.79 eV). rsc.org This property is directly responsible for their excellent hole-injection and transport capabilities. rsc.org The redox behavior is highly dependent on the specific isomer and its linkages. For example, the first oxidation potentials of dihydroindeno[2,1-a]fluorenyl-based isomers are significantly influenced by their syn geometry and para linkage, which affects the extent of π-conjugation. researchgate.net Furthermore, fully conjugated indeno[2,1-c]fluorene derivatives have been shown to undergo reversible two-electron reduction, a desirable characteristic for stable n-type materials. researchgate.net The electrochemical behavior of ortho-quinoidal compounds, which are structurally similar to the dione (B5365651) moiety in this compound, highlights their utility as stable and reversible electron acceptors in electrochemical systems. maynoothuniversity.ie

Reaction Mechanisms and Chemical Transformations of Indeno 2,1 a Indene 5,10 Dione

Oxidation and Reduction Pathways

The reactivity of the dione (B5365651) functionality and the adjacent stereocenters in the dihydro variant allows for specific oxidative and reductive transformations.

The core structure of indeno[2,1-a]indene-5,10-dione derivatives can undergo selective oxidative cleavage under specific conditions. Research has shown that a derivative, 4b-acetoxy-4b,9b-dihydrothis compound, when treated with hydrogen peroxide and sodium hydroxide (B78521) in methanol (B129727), undergoes oxidation. This reaction does not simply modify the existing ketones but results in the cleavage of the central carbon-carbon bond of the five-membered rings, yielding o,o'-benzildicarboxylic acid. cdnsciencepub.com This transformation highlights a pathway where the strained ring system is opened to form a more stable dicarboxylic acid derivative.

Table 1: Selective Oxidation of an this compound Derivative
ReactantReagentsProductReaction TypeReference
4b-Acetoxy-4b,9b-dihydrothis compound15% Hydrogen Peroxide, 4N Sodium Hydroxide, Methanolo,o'-Benzildicarboxylic acidOxidative Cleavage cdnsciencepub.com

Catalytic hydrogenation is a key transformation for saturating carbon-carbon double bonds within molecules derived from the indenoindenedione scaffold. In the synthesis of novel indene-based propellanes, derivatives of 4b,9b-dihydrothis compound (B3053076) are first subjected to ring-closing metathesis to form a new unsaturated ring. This newly formed double bond is then selectively reduced via catalytic hydrogenation. researchgate.net The process typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, effectively converting the alkene to an alkane and yielding the final saturated propellane structure with high efficiency. researchgate.net

Table 2: Catalytic Hydrogenation in Propellane Synthesis
ReactantCatalyst/ReagentsSolventProductYieldReference
Indene-based [4.3.3]propellane precursor (unsaturated)Pd/C (10 mol%), H₂EtOAcSaturated indene-based [4.3.3]propellane derivative98% researchgate.net
Indene-based [6.3.3]propellane precursor (unsaturated)Pd/C, H₂EtOAcSaturated indene-based [6.3.3]propellane derivative96% researchgate.net

Selective Oxidation Reactions

Ring-Closing and Annulation Mechanisms

The rigid structure of this compound and its precursors serves as an excellent platform for constructing additional rings through various cyclization and annulation strategies.

Intramolecular reactions provide a powerful method for building complex, fused-ring systems. A notable example is the synthesis of indene-based propellanes starting from 4b,9b-dihydrothis compound. researchgate.net The dione is first functionalized with two olefinic side chains (e.g., allyl or pentenyl groups). These diolefin derivatives then undergo ring-closing metathesis (RCM) using a Grubbs Generation II catalyst. This reaction efficiently forms a new carbocyclic ring fused to the original indene (B144670) framework, creating the characteristic propellane architecture. researchgate.net

Table 3: Intramolecular RCM for Propellane Synthesis
ReactantCatalystSolventProduct TypeYieldReference
4b,9b-Diallyl-4b,9b-dihydrothis compoundGrubbs II (5 mol%)CH₂Cl₂Indene-based [4.3.3]propellane precursor92% researchgate.net
4b-Allyl-9b-(pent-4-en-1-yl)-4b,9b-dihydrothis compoundGrubbs II (5 mol%)CH₂Cl₂Indene-based [6.3.3]propellane precursor82% researchgate.net

The precursor to the title compound, 1,3-indandione (B147059), is a widely used building block in intermolecular annulation reactions, often through multi-component strategies. researchgate.netnih.gov These reactions construct complex heterocyclic systems fused to the indene core. For instance, spiro-imidazo pyridine-indene derivatives can be synthesized in a one-pot reaction involving the in-situ generation of bindone (B167395) (a dimer of 1,3-indandione) which then reacts with heterocyclic ketene (B1206846) aminals. acs.org Similarly, other studies have shown copper-catalyzed [4+2] annulation reactions between 1-naphthyl-1,3-indandiones and alkenes to produce spirocarbocycles. rsc.org These methods demonstrate the utility of the indandione motif in domino reactions that rapidly build molecular complexity. acs.org

Photochemical reactions offer unique pathways for forming carbon-carbon bonds and constructing strained ring systems that are often inaccessible through thermal methods. While direct photocycloaddition of this compound is not prominently documented, related indenone derivatives are known to participate in such transformations. For example, 1-indanones featuring an alkenyloxy side chain can undergo an intramolecular ortho photocycloaddition, which initiates a cascade of photochemical events, including a di-π-methane rearrangement, to form complex pentacyclic products. acs.org These reactions proceed through multiple photon absorptions and diradical intermediates, showcasing the power of photochemistry to build intricate molecular frameworks from relatively simple indanone precursors. acs.org

Intermolecular Annulation Reactions

Derivatization and Substitution Reaction Studies of this compound

The chemical reactivity of the this compound framework has been explored through various derivatization and substitution reactions. These studies are crucial for synthesizing novel analogues with potentially enhanced or specific properties. The focus of this section is on the nucleophilic and electrophilic substitution reactions, as well as rearrangement reactions that the core structure and its derivatives undergo.

Nucleophilic and Electrophilic Substitution

Nucleophilic substitution reactions have been primarily investigated on derivatives of the saturated 4b,9b-dihydrothis compound core. These reactions provide pathways to introduce a variety of functional groups onto the bridged carbon atom.

One key intermediate, 4b-acetoxy-4b,9b-dihydrothis compound, is synthesized by treating the parent dione with lead tetraacetate. cdnsciencepub.com This acetoxy derivative serves as a precursor for nucleophilic substitution. For instance, hydrolysis of the acetoxy group with hydrochloric acid yields the corresponding alcohol, 4b-hydroxy-4b,9b-dihydrothis compound. cdnsciencepub.com Furthermore, treatment of the acetoxy compound with sodium hydroxide in methanol results in a nucleophilic substitution reaction, replacing the acetoxy group with a methoxy (B1213986) group to form 4b-methoxy-4b,9b-dihydrothis compound. cdnsciencepub.com

Another example involves the bromo derivative, 4b-bromo-4b,9b-dihydrothis compound (B11942616). The bromine atom on this compound can be readily displaced by various nucleophiles. This allows for the introduction of functional groups such as amines or thiols at the 4b-position, expanding the range of accessible derivatives.

While direct electrophilic substitution on the aromatic rings of the parent this compound is not extensively documented in the reviewed literature, the reactivity of its precursor, indane-1,3-dione, towards electrophiles is well-established, including halogenation at the active methylene (B1212753) position. mdpi.comencyclopedia.pub

Table 1: Nucleophilic Substitution Reactions of this compound Derivatives

Starting MaterialReagent(s)ProductReaction Type
4b-Acetoxy-4b,9b-dihydrothis compoundHydrochloric Acid4b-Hydroxy-4b,9b-dihydrothis compoundHydrolysis
4b-Acetoxy-4b,9b-dihydrothis compoundSodium Hydroxide / Methanol4b-Methoxy-4b,9b-dihydrothis compoundNucleophilic Substitution
4b-Bromo-4b,9b-dihydrothis compoundAmines, Thiols4b-Amino/Thio-4b,9b-dihydrothis compoundNucleophilic Substitution

Rearrangement Reactions

The this compound skeleton can undergo significant structural transformations through rearrangement reactions, leading to different carbocyclic and heterocyclic systems.

A notable example is the reductive Beckmann rearrangement of the corresponding dioxime. The reaction of this compound with hydroxylamine (B1172632) produces 5,10-dihydrothis compound dioxime. sigmaaldrich.com This dioxime, upon undergoing a reductive Beckmann rearrangement, is converted into a 5,12-diazachrysene derivative, demonstrating a complete alteration of the original ring system. chim.it

Attempts to synthesize an epoxydiketone from 4b-acetoxy-4b,9b-dihydrothis compound using sodium hydroxide and hydrogen peroxide did not yield the expected product. Instead, the reaction led to rearranged products, including benzil (B1666583) dicarboxylic acid and 11-keto[1,2-c]isocoumarin. cdnsciencepub.com This outcome indicates that under these conditions, the indene framework undergoes oxidative cleavage and rearrangement rather than simple epoxidation. cdnsciencepub.com The 4b-hydroxy derivative proved to be stable under basic conditions and could not be converted to the larger dibenzo[a,c]cyclooctadiene-5,6,11-trione ring system. cdnsciencepub.com

Table 2: Rearrangement Reactions of this compound Derivatives

Starting MaterialReagent(s) / ConditionsProduct(s)Reaction Type
5,10-Dihydrothis compound dioximeMethanesulfonic acid5,12-Diazachrysene derivativeReductive Beckmann Rearrangement
4b-Acetoxy-4b,9b-dihydrothis compoundSodium Hydroxide / Hydrogen PeroxideBenzil dicarboxylic acid, 11-Keto[1,2-c]isocoumarinOxidative Rearrangement

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for preparing Indeno[2,1-a]indene-5,10-dione derivatives?

  • Answer: A key method involves acetoxylation using lead tetraacetate (Pb(OAc)₄) to synthesize 4b-acetoxy-4b,9b-dihydrothis compound. Subsequent hydrolysis yields the corresponding hydroxy derivative. This approach leverages oxidative functionalization of the parent diketone structure . Alternative routes include multi-component reactions, such as K₂CO₃-promoted condensations with aldehydes and amines, which are useful for generating chromeno-indenopyridine hybrids .

Q. How can spectroscopic techniques characterize the electronic properties of this compound?

  • Answer: UV-Vis and fluorescence spectroscopy are critical for analyzing π-conjugation and solvent-polarity-dependent spectral shifts. For instance, non-alternant polycyclic aromatic hydrocarbons (PAHs) like indeno-fused systems exhibit distinct absorption/emission profiles due to their quinoidal character . Solvent polarity alters charge-transfer transitions, which can be quantified via Stokes shifts .

Q. What are the primary applications of this compound in material science?

  • Answer: Its fused aromatic structure makes it a candidate for organic electronics, particularly as a host material in blue phosphorescent OLEDs (PhOLEDs). The high triplet energy (ET > 2.7 eV) and robust HOMO-LUMO gap (~3.0 eV) enable efficient exciton confinement in optoelectronic devices .

Advanced Research Questions

Q. How do substituents modulate biological activity in kinase inhibition (e.g., CK2 or VEGF-R2)?

  • Answer: Structure-activity relationship (SAR) studies on indeno-fused systems reveal that alkoxy groups (e.g., ethoxymethyl) at specific positions enhance kinase inhibition. For example, 9-alkoxymethyl-substituted derivatives show IC₅₀ values as low as 4 nM for VEGF-R2, while bulkier substituents reduce potency . Similarly, N-alkyl groups (e.g., isopropyl) in indenoindole scaffolds improve CK2 inhibition (IC₅₀ = 25 nM) by optimizing ATP-binding pocket interactions .

Q. What role does aromaticity play in stabilizing this compound derivatives?

  • Answer: The molecule adopts a quinoidal structure with localized aromatic sextets, as predicted by Clar’s rule. Resonance stabilization is evident in X-ray crystallography and computational studies, where the central benzene ring retains aromaticity, while adjacent rings exhibit diradical or quinoidal character. This balance enhances thermal and oxidative stability .

Q. How can heteroatom incorporation (N, S, Se) alter electrochemical properties?

  • Answer: Introducing heteroatoms via synthetic routes (e.g., diethyl 5,10-dihetera-dihydroindeno-dicarboxylates) systematically shifts oxidation potentials (N < Se < S). Electrochemical oxidation of nitrogen-containing derivatives generates persistent radical cations, while sulfur/selenium analogs exhibit liquid crystalline behavior, broadening applications in redox-active materials .

Q. What strategies resolve contradictions in SAR data for indeno-fused systems?

  • Answer: Discrepancies often arise from substituent steric effects or solvent-dependent conformational changes. For example, α-methyl branching near alkoxy groups in VEGF-R2 inhibitors reduces activity due to steric hindrance, while polar solvents stabilize charge-separated intermediates in fluorescence studies. Multivariate analysis (e.g., Hammett plots) and DFT calculations can reconcile such data .

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